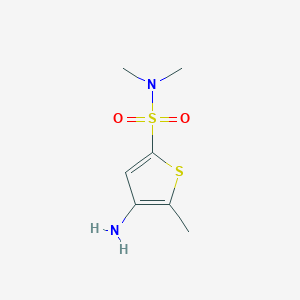
4-amino-N,N,5-trimethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N,N,5-trimethylthiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N,5-trimethylthiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,5-dimethylthiophene with sulfonamide reagents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,N,5-trimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and methyl groups on the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-amino-N,N,5-trimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-amino-N,N,5-trimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-amino-N,N,5-trimethylthiophene-2-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern on the thiophene ring differentiates it from other thiophene derivatives and contributes to its unique properties and applications.
Propriétés
Formule moléculaire |
C7H12N2O2S2 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
4-amino-N,N,5-trimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H12N2O2S2/c1-5-6(8)4-7(12-5)13(10,11)9(2)3/h4H,8H2,1-3H3 |
Clé InChI |
MWVAIRPYOHBCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)S(=O)(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

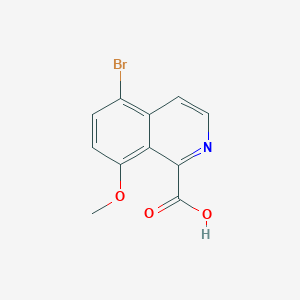
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)

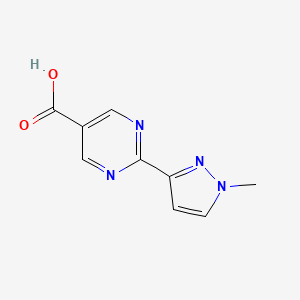
![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)

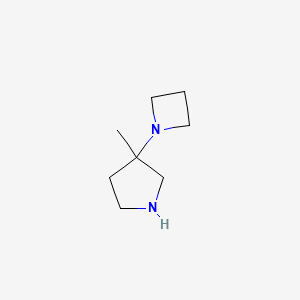
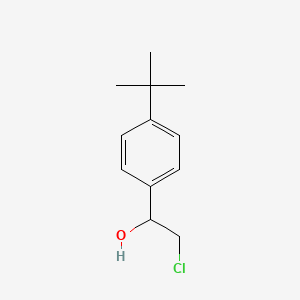
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)

